4-Phenyldibenzothiophene
Overview
Description
4-Phenyldibenzothiophene is a chemical compound with the molecular formula C18H12S . It is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 4-Phenyldibenzothiophene can be conducted in one pot up to the thiophene ring formation . The synthesis is based upon dihalobenzenes and phenyllithium, which are readily obtainable .
Molecular Structure Analysis
The molecular structure of 4-Phenyldibenzothiophene consists of a thiophene ring fused with two benzene rings, with a phenyl group attached . The molecular weight is approximately 260.353 Da .
Scientific Research Applications
Geochemical Markers : Phenyldibenzothiophenes, including 4-Phenyldibenzothiophene, are used as molecular markers of maturity in coals at higher levels of thermal stress. They provide a molecular assessment for sedimentary rocks containing types II and III kerogens, helping in understanding the geological history and conditions of these materials (Zhu et al., 2019).
Optoelectronic Applications : The compound can be used to switch light emission in certain organic compounds between dark and bright states. This property is significant in the development of new optoelectronic materials, particularly in morphological modulation of crystallization-induced emission enhancement (Dong et al., 2007).
Pharmaceutical Research : 4-Phenyldibenzothiophene has been identified as a selective estrogen receptor modulator under clinical evaluation for the prevention and treatment of postmenopausal osteoporosis. This indicates its potential therapeutic applications in hormone-related conditions (Grese et al., 1997).
Organic Matter Diagenesis : In the field of organic geochemistry, compounds like phenylnaphtho[b]thiophenes and naphthylbenzo[b]thiophenes, which are closely related to 4-Phenyldibenzothiophene, act as markers for organic matter diagenesis in marine sedimentary rocks. They play a key role in tracking the transformation and history of organic matter in geological samples (Rospondek et al., 2007).
Source Facies Indicator : 4-Phenyldibenzothiophene is used as a source facies indicator in source rocks and crude oils, particularly in the Niger Delta Basin. This application is crucial in petroleum geochemistry for understanding the origin and composition of petroleum and related substances (Ogbesejana et al., 2021).
Molecular Modeling : The compound is also used in molecular modeling to predict equilibrium mixture composition and understand thermodynamic stabilities and reactions in geological samples. This application is crucial for theoretical and computational chemistry (Rospondek et al., 2008).
Future Directions
The future directions of 4-Phenyldibenzothiophene research could involve further exploration of its presence in crude oils and rock samples, and its implications for understanding the source facies, depositional environments, and thermal maturity indicators . Additionally, the synthesis methods could be further optimized for higher yields .
properties
IUPAC Name |
4-phenyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNAHBDZUYGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423764 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyldibenzothiophene | |
CAS RN |
104601-39-0 | |
Record name | 4-Phenyldibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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